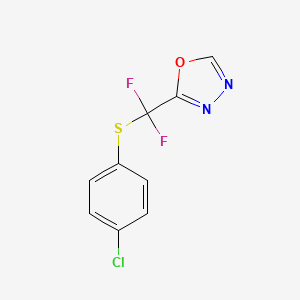

2-(((4-Chlorophenyl)thio)difluoromethyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC20138114

Molecular Formula: C9H5ClF2N2OS

Molecular Weight: 262.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClF2N2OS |

|---|---|

| Molecular Weight | 262.66 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C9H5ClF2N2OS/c10-6-1-3-7(4-2-6)16-9(11,12)8-14-13-5-15-8/h1-5H |

| Standard InChI Key | ZLGAIATWLOAHJE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl |

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

-

IUPAC Name: 2-[(4-Chlorophenyl)sulfanyl-difluoromethyl]-1,3,4-oxadiazole.

-

Molecular Formula: CHClFNOS.

-

SMILES: C1=CC(=CC=C1SC(C2=NN=CO2)(F)F)Cl.

-

Key Functional Groups:

-

1,3,4-Oxadiazole Ring: A five-membered aromatic ring with two nitrogen atoms, contributing to metabolic resistance and electronic stability .

-

Difluoromethylthio Group (-SCFH): Enhances lipophilicity (logP ≈ 3.2) and influences target binding via fluorine’s electronegativity .

-

4-Chlorophenyl Substituent: An electron-withdrawing group that stabilizes charge-transfer interactions and improves bioavailability .

-

Spectral Characterization

-

IR Spectroscopy: C-F stretching vibrations (1100–1250 cm) and C=S bonds (650–750 cm) .

-

NMR:

-

Mass Spectrometry: HR-MS confirms the molecular ion peak at m/z 262.66.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

-

Cyclization: Reaction of 4-chlorothiophenol with carbon disulfide and hydrazides under basic conditions (e.g., KOH/ethanol) to form the oxadiazole core .

-

Difluoromethylation: Introduction of the -SCFH group using fluorinating agents like diethylaminosulfur trifluoride (DAST).

Example Reaction:

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity. Automated systems control stoichiometry and reaction parameters (80–100°C, 4–6 hours), minimizing by-products like sulfides or over-fluorinated derivatives .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP | ~3.2 (moderate lipophilicity) |

| Thermal Stability | Decomposition >250°C |

| Hydrolytic Stability | Stable at pH 4–9; degrades in strong acids/bases |

The difluoromethylthio group enhances membrane permeability, while the 4-chlorophenyl moiety improves crystallinity .

Biological Activities and Mechanisms

Anticancer Activity

1,3,4-Oxadiazoles inhibit cancer cell proliferation via:

-

HDAC6 Inhibition: Difluoromethyl derivatives bind selectively to histone deacetylase 6 (HDAC6), inducing apoptosis in leukemia cells (IC = 1.95 µM) .

-

Topoisomerase II Interference: Stabilizes DNA-topoisomerase complexes, preventing replication in breast cancer (MCF7) and colon cancer (HCT116) cells .

Comparative Activity:

| Compound | Cell Line (IC, µM) |

|---|---|

| Target Compound | 1.95 (HDAC6) |

| 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.24 (HeLa) |

Antimicrobial and Antifungal Effects

-

Antibacterial: Inhibits Salmonella typhi (MIC = 12.5 µg/mL) via disruption of cell wall synthesis .

-

Antifungal: Targets succinate dehydrogenase (SDH) in Gibberella zeae (EC = 0.486–0.799 µg/mL), outperforming fluopyram (EC = 2.96 µg/mL) .

Enzyme Inhibition

-

Acetylcholinesterase (AChE): IC = 2.3 µM, comparable to rivastigmine .

-

Lipoxygenase (LOX): Blocks arachidonic acid metabolism, reducing inflammation (IC = 4.18 µM) .

Applications

Medicinal Chemistry

-

Anticancer Agents: HDAC6-selective inhibitors for neuropathies and leukemia .

-

Antimicrobials: Broad-spectrum agents against drug-resistant bacteria and fungi .

Agrochemicals

-

Fungicides: SDH inhibitors for crop protection (e.g., Xanthomonas oryzae control) .

-

Herbicides: Induces chlorophyll degradation in weeds via bleaching effects .

Materials Science

-

OLEDs: Electron-transport layers due to high thermal stability and electron affinity.

-

Coordination Polymers: Metal-organic frameworks (MOFs) for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume